2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid
CAS No.: 18926-41-5
Cat. No.: VC21044072
Molecular Formula: C11H12O4S
Molecular Weight: 240.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18926-41-5 |
|---|---|
| Molecular Formula | C11H12O4S |
| Molecular Weight | 240.28 g/mol |
| IUPAC Name | 2-(2-ethoxy-2-oxoethyl)sulfanylbenzoic acid |
| Standard InChI | InChI=1S/C11H12O4S/c1-2-15-10(12)7-16-9-6-4-3-5-8(9)11(13)14/h3-6H,2,7H2,1H3,(H,13,14) |
| Standard InChI Key | PIYOYRCYHLJDCQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CSC1=CC=CC=C1C(=O)O |
| Canonical SMILES | CCOC(=O)CSC1=CC=CC=C1C(=O)O |
Introduction
2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid, also known as 2-[(2-ethoxy-2-oxoethyl)sulfanyl]benzoic acid, is a chemical compound with the molecular formula C11H12O4S and a molecular weight of 240.28 g/mol . This compound is of interest in various scientific and industrial applications, including proteomics research .
Synonyms and Identifiers
This compound is known by several synonyms, including 2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid, 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]-benzenecarboxylic acid, and 2-[(2-ethoxy-2-oxoethyl)sulfanyl]benzoic acid . Its CAS number is 18926-41-5, and it is also identified by the European Community number 630-281-0 .
Comparison with Similar Compounds
Other compounds like 2-(2-ethoxy-2-oxoacetamido)benzoic acid and 3-((2-ethoxy-2-oxoethyl)amino)benzoic acid share similar structural motifs but differ in their functional groups. For example, 2-(2-ethoxy-2-oxoacetamido)benzoic acid has an acetamido group instead of a sulfanyl group , while 3-((2-ethoxy-2-oxoethyl)amino)benzoic acid features an amino group .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C11H12O4S |
| Molecular Weight | 240.28 g/mol |
| CAS Number | 18926-41-5 |
| European Community Number | 630-281-0 |
| IUPAC Name | 2-(2-ethoxy-2-oxoethyl)sulfanylbenzoic acid |
| InChI | InChI=1S/C11H12O4S/c1-2-15-10(12)7-16-9-6-4-3-5-8(9)11(13)14/h3-6H,2,7H2,1H3,(H,13,14) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume